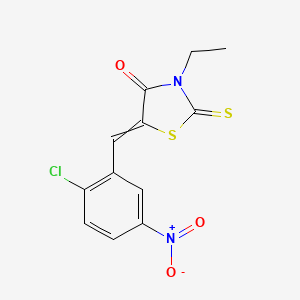
5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives has been a subject of interest due to their potential biological activities. In one study, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized, which are hybrid molecules combining features of Ciminalum and thiazolidinone. These compounds were evaluated for their anticancer activity and showed promising results against various cancer cell lines, including gastric, colon, and breast cancers. The synthesis involved the creation of a core heterocycle with a significant substituent in the 5 position, which was crucial for the observed anticancer cytotoxicity levels .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a core heterocycle, which is essential for their biological activity. The presence of a 2-chloro-5-nitrophenyl group in the 5 position of the thiazolidinone ring is a common feature among the synthesized compounds. This substituent plays a significant role in the biological activity of these molecules. The structure of these compounds was confirmed using various spectroscopic techniques, ensuring the correct placement of substituents and the integrity of the thiazolidinone core .
Chemical Reactions Analysis
The reactivity of thiazolidinone derivatives is influenced by the substituents attached to the core heterocycle. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form various heterocyclic compounds. This reactivity allows for the synthesis of N-substituted indole-2-thiols and benzo[b]thiophenes, depending on the nucleophile involved. The reaction conditions and the type of nucleophile used can lead to different products, demonstrating the versatility of thiazolidinone derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The antibacterial and antifungal activities of these compounds have been tested, indicating that they possess significant biological properties. The electrochemical behavior of these compounds has also been investigated, providing insights into their redox characteristics. These properties are crucial for understanding the potential applications of thiazolidinone derivatives in medicinal chemistry and their interactions with biological systems .
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research has focused on developing practical synthesis methods for structurally related compounds, demonstrating the versatility and environmental benignity of such processes. For instance, a practical synthesis approach for 5,5′-Methylene-bis(benzotriazole), showcasing efficient and green chemistry methods, may provide insights into similar synthetic pathways for related compounds (Gu et al., 2009). Furthermore, studies on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveal the intricacies of reactions involving chloral with substituted anilines, leading to a variety of structurally related thiazolidin-4-ones, which underscores the synthetic flexibility and potential chemical transformations of similar compounds (Issac & Tierney, 1996).
Biological Activities and Applications
The review of 1,3-thiazolidin-4-ones, including their synthesis and biological potentials, highlights their importance in medicinal chemistry. Such compounds have been shown to possess a wide range of pharmacological activities, suggesting potential research avenues for "5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one" in drug development (Santos et al., 2018). Another study on 2,4‐thiazolidinediones (glitazones) discusses their broad biological activities and structural modification capabilities, indicating the versatility of thiazolidin-4-one derivatives in addressing a range of health conditions (Singh et al., 2022).
Heterocyclic Chemistry and Material Science
Research into the chemistry of heterocyclic compounds, including pyrazolines and thiazolidin-4-ones, emphasizes the utility of such molecules in the synthesis of diverse heterocycles. This underscores the potential of "this compound" in the development of novel materials and functional molecules (Gomaa & Ali, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c1-2-14-11(16)10(20-12(14)19)6-7-5-8(15(17)18)3-4-9(7)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZHVMQOFSHBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

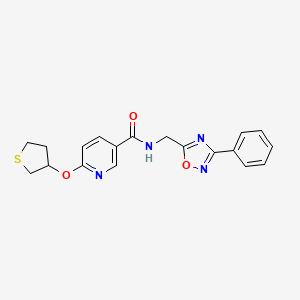

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)
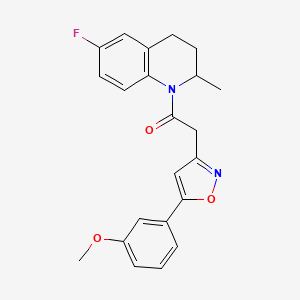
![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)
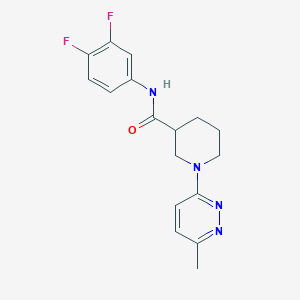
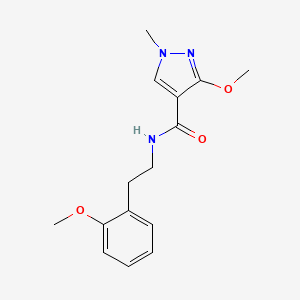
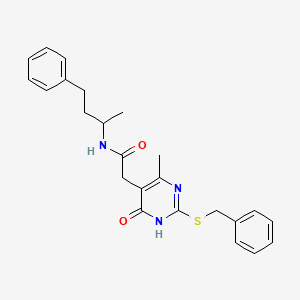
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

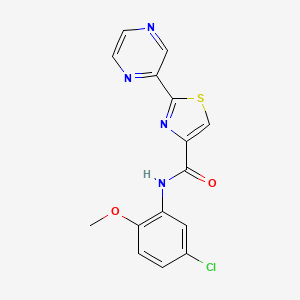
![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)